4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a triazole ring, a phenoxymethyl group, and a bromofluorophenyl group
Preparation Methods
The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Bromofluorophenyl Group: The bromofluorophenyl group is introduced via a substitution reaction, where a suitable bromofluorophenyl precursor reacts with the triazole intermediate.
Addition of the Phenoxymethyl Group: The phenoxymethyl group is added through a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the triazole intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine or fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be compared with similar compounds, such as:
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in the substituents attached to the triazole ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C16H12BrFN4OS |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4OS/c17-12-6-7-14(18)11(8-12)9-19-22-15(20-21-16(22)24)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,21,24)/b19-9+ |
InChI Key |
UHYZWTVVDKDOBH-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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